molecular formula C43H59ClO11 B14906585 (2R,3S,4S,5R)-2-((R)-1,2-Bis(pivaloyloxy)ethyl)-5-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydrofuran-3,4-diyl bis(2,2-dimethylpropanoate)

(2R,3S,4S,5R)-2-((R)-1,2-Bis(pivaloyloxy)ethyl)-5-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydrofuran-3,4-diyl bis(2,2-dimethylpropanoate)

Cat. No.: B14906585
M. Wt: 787.4 g/mol
InChI Key: QMWPOMNRLJFCJS-LHCQLISCSA-N
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Description

The compound (2R,3S,4S,5R)-2-(®-1,2-Bis(pivaloyloxy)ethyl)-5-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydrofuran-3,4-diyl bis(2,2-dimethylpropanoate) is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers and a unique structural arrangement, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the pivaloyloxy groups and the chloro-substituted benzyl phenyl moiety. The final steps involve the coupling of these intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydrofuran ring and the benzyl phenyl moiety can be oxidized under specific conditions.

    Reduction: The chloro group can be reduced to a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce hydrocarbons or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific pathways or receptors.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and leading to a biological response. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R)-2-(®-1,2-Bis(acetoxy)ethyl)-5-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydrofuran-3,4-diyl bis(2,2-dimethylpropanoate)
  • (2R,3S,4S,5R)-2-(®-1,2-Bis(butyryloxy)ethyl)-5-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydrofuran-3,4-diyl bis(2,2-dimethylpropanoate)

Uniqueness

This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

Molecular Formula

C43H59ClO11

Molecular Weight

787.4 g/mol

IUPAC Name

[(2R)-2-[(2R,3S,4S,5R)-5-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-3,4-bis(2,2-dimethylpropanoyloxy)oxolan-2-yl]-2-(2,2-dimethylpropanoyloxy)ethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C43H59ClO11/c1-40(2,3)36(45)50-24-31(52-37(46)41(4,5)6)33-35(55-39(48)43(10,11)12)34(54-38(47)42(7,8)9)32(53-33)26-15-18-30(44)27(22-26)21-25-13-16-28(17-14-25)51-29-19-20-49-23-29/h13-18,22,29,31-35H,19-21,23-24H2,1-12H3/t29-,31+,32+,33+,34-,35-/m0/s1

InChI Key

QMWPOMNRLJFCJS-LHCQLISCSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@H]([C@@H]1[C@@H]([C@H]([C@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCC(C1C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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